![molecular formula C16H13ClN2O3S B2861967 N-(5-chloro-2-methoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946284-77-1](/img/structure/B2861967.png)
N-(5-chloro-2-methoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, also known as CT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CT-3 belongs to the family of isoxazole derivatives, which have been shown to possess a wide range of pharmacological activities. In
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, are used in agricultural crop production. These compounds have been studied for their carcinogenic potential in rats, involving a complex metabolic activation pathway. The metabolism of these compounds to specific metabolites in human and rat liver microsomes has been compared, highlighting differences in metabolic capacity between species. This research provides insights into the metabolic processes and potential health impacts of chloroacetamide herbicides, contributing to safety evaluations and regulatory decisions in agricultural practices Coleman et al., 2000.
Chloroacetamide Inhibition of Fatty Acid Synthesis
The study on the chloroacetamides alachlor and metazachlor explores their role as selective herbicides used for controlling annual grasses and broad-leaved weeds in various crops. This research sheds light on the mechanism of action of these herbicides, specifically their ability to inhibit fatty acid synthesis in the green alga Scenedesmus acutus. Understanding the biochemical pathways affected by chloroacetamide herbicides can guide the development of targeted agricultural chemicals with minimal environmental impact Weisshaar & Böger, 1989.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-13-5-4-10(17)7-12(13)18-16(20)9-11-8-14(22-19-11)15-3-2-6-23-15/h2-8H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDUBVUUHYOGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide |
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